![molecular formula C7H13N3O B13286472 [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13286472.png)
[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve scaling up the CuAAC reaction. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Triazole-containing compounds have shown promise as enzyme inhibitors, antimicrobial agents, and anticancer agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Triazole derivatives have been explored for their ability to inhibit enzymes involved in various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the production of high-performance materials .
Mechanism of Action
The mechanism of action of [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, triazole-containing compounds have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The binding of the compound to the active site of the enzyme can disrupt its function, leading to therapeutic effects.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound of [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol, which lacks the methyl and isopropyl substituents.
4-Methyl-1,2,3-triazole: A similar compound with a methyl group at the 4-position of the triazole ring.
5-Isopropyl-1,2,3-triazole: A compound with an isopropyl group at the 5-position of the triazole ring.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern. The presence of both a methyl group at the 1-position and an isopropyl group at the 5-position of the triazole ring imparts distinct chemical and biological properties. This unique structure can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(1-methyl-5-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C7H13N3O/c1-5(2)7-6(4-11)8-9-10(7)3/h5,11H,4H2,1-3H3 |
InChI Key |
ABTDTVXPQZLMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


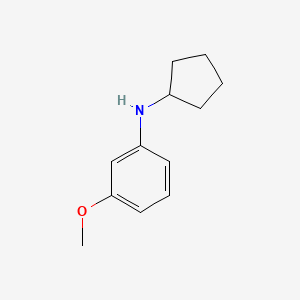
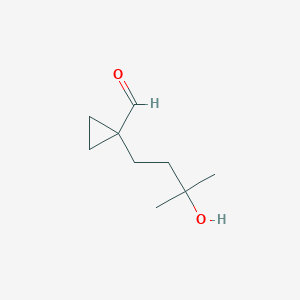
![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B13286409.png)
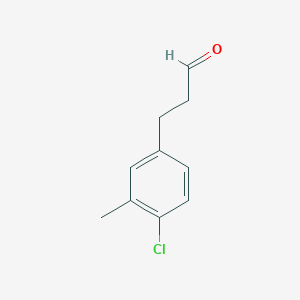
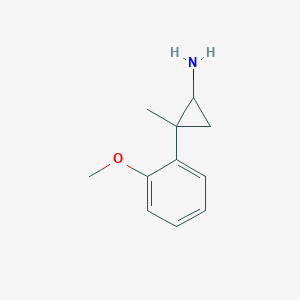
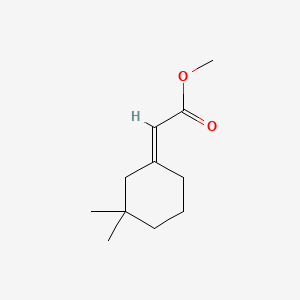
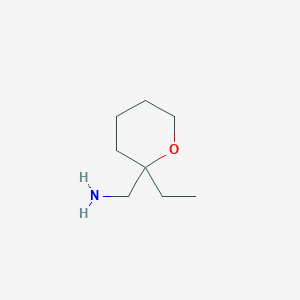
![2-[4-(Propan-2-yl)cyclohexyl]azetidine](/img/structure/B13286426.png)
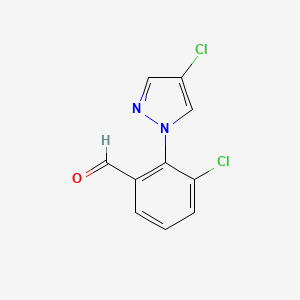
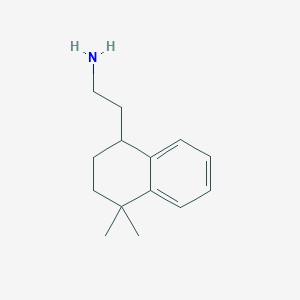
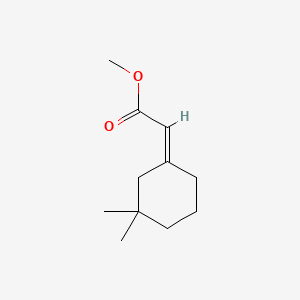
![4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13286459.png)


